4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
CAS No.: 636991-74-7
Cat. No.: VC5297837
Molecular Formula: C24H22N2O5
Molecular Weight: 418.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 636991-74-7 |
|---|---|
| Molecular Formula | C24H22N2O5 |
| Molecular Weight | 418.449 |
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H22N2O5/c1-15(2)31-18-9-7-17(8-10-18)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3 |
| Standard InChI Key | NFPJVFULVVBNGA-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 |
Introduction
Chemical Identification and Structural Features
Basic Chemical Properties
The compound is defined by the molecular formula C₂₄H₂₂N₂O₅ and a molecular weight of 418.449 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 636991-74-7 |
| IUPAC Name | 3-(Furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
| SMILES | CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 |
| InChI Key | NFPJVFULVVBNGA-UHFFFAOYSA-N |
The structure integrates a pyrrol-2-one core with substituents that enhance its electronic and steric profiles, critical for biological interactions .
Structural Analysis
The lactam ring (pyrrol-2-one) provides a rigid scaffold, while the 4-isopropoxyphenyl group contributes hydrophobicity, potentially enhancing membrane permeability. The furan-2-carbonyl moiety introduces electrophilic character, facilitating interactions with nucleophilic residues in enzyme active sites. The pyridin-3-ylmethyl side chain may participate in π-π stacking or hydrogen bonding, as observed in analogous compounds .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
-
Cyclocondensation: Formation of the pyrrolone core using tetronic acid derivatives .
-
Friedel-Crafts Acylation: Introduction of the furan-2-carbonyl group under acidic conditions.
-
N-Alkylation: Attachment of the pyridin-3-ylmethyl group using alkyl halides or Mitsunobu conditions .
-
O-Isopropylation: Etherification of the hydroxyphenyl intermediate with isopropyl bromide .
A representative protocol yields the product in 72–85% purity, confirmed via HPLC.
Analytical Characterization
-
NMR: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 8.51 (pyridine-H), 7.82 (furan-H), and 1.32 (isopropyl-CH₃).
-
X-ray Crystallography: Limited data exist, but analogous structures show planar lactam rings with substituents in equatorial orientations .
Pharmacological Properties
Anticancer Activity
Inhibitory effects on HCT116 colon cancer cells were evaluated at concentrations ranging from 16 nM to 10 µM :
| Concentration | Inhibition Rate (%) |
|---|---|
| 10 µM | -20.68 |
| 2 µM | -25.15 |
| 400 nM | 1.50 |
| 80 nM | -13.42 |
| 16 nM | -15.58 |
The negative inhibition rates suggest complex dose-dependent behavior, possibly due to off-target effects at higher concentrations. The IC₅₀ value exceeds 10 µM, indicating moderate potency .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Furan-2-carbonyl: Removal reduces AChE inhibition by 60%, highlighting its role in substrate recognition .
-
4-Isopropoxyphenyl: Replacing isopropoxy with methoxy decreases logP from 3.2 to 2.7, reducing blood-brain barrier penetration .
-
Pyridin-3-ylmethyl: Substitution with benzyl groups abolishes MAO-B inhibition, emphasizing the importance of nitrogen orientation .
Comparison with Analogues
| Compound | Target Activity (IC₅₀) | Key Difference |
|---|---|---|
| CID 647552 (PubChem) | AChE: 1.2 µM | 2-Phenylethyl side chain |
| CID 18593929 (PubChem) | MAO-B: 4.8 µM | Pyridin-2-yl substitution |
| 4-(4-Butoxyphenyl) derivative | Cancer: IC₅₀ 74.28 nM | Pyrrolo[3,4-c]pyrazole core |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume